molecular formula C15H12Br2O3 B2500991 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 381238-98-8

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2500991
CAS No.: 381238-98-8
M. Wt: 400.066
InChI Key: PWYDJNWOOMBPEZ-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Br2O3. It is a brominated benzaldehyde derivative, characterized by the presence of two bromine atoms, a methoxy group, and a benzyl ether linkage. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde typically involves the bromination of 4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde. One common method is the bromination of 4-methoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Lacks the additional bromine atom at the 3-position.

    3-Bromo-4-methoxybenzaldehyde: Lacks the benzyl ether linkage.

    4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde: Has an ethoxy group instead of a methoxy group.

Uniqueness

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both bromine atoms and the methoxy group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYDJNWOOMBPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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